苯丙醇,4-甲基-

描述

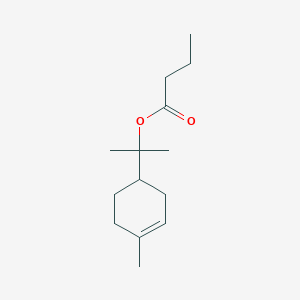

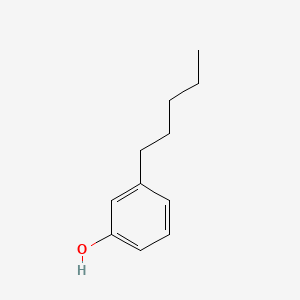

“Benzenepropanol, 4-methyl-” is a chemical compound with the molecular formula C10H14O . It is also known by other names such as 3-(p-Tolyl)propan-1-ol, 3-P-tolyl-propan-1-ol, and 3-(4-methylphenyl)propan-1-ol .

Synthesis Analysis

While specific synthesis methods for “Benzenepropanol, 4-methyl-” were not found in the search results, a related compound, 4-methyl-N-(phenylacetyl)benzenesulfonamide, has been synthesized via a Cu(I)-catalyzed three-component coupling reaction .Molecular Structure Analysis

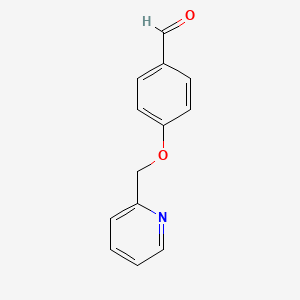

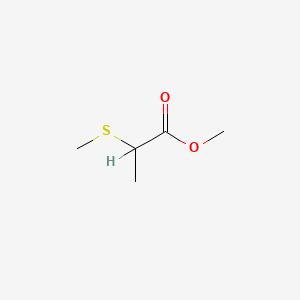

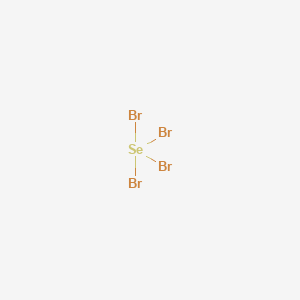

The molecular structure of “Benzenepropanol, 4-methyl-” consists of a benzene ring attached to a propanol group with a methyl group on the fourth carbon of the benzene ring . The InChI representation of the molecule isInChI=1S/C10H14O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,2-3,8H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving “Benzenepropanol, 4-methyl-” were not found in the search results, it’s worth noting that benzene derivatives can undergo nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Physical And Chemical Properties Analysis

“Benzenepropanol, 4-methyl-” has a molecular weight of 150.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 150.104465066 g/mol . The topological polar surface area is 20.2 Ų .科学研究应用

化妆品中的分析化学

Miralles 等人 (2016) 的一项研究开发了一种分析方法,用于测定化妆品中替代防腐剂,包括苯丙醇变体。该方法利用液相色谱与紫外分光光度检测,继之以发色团衍生化,证明了其在含有此类化合物作为防腐剂的化妆品的质量控制中的效用 Miralles et al., 2016。

环境毒理学和 DNA 甲基化

胡等人 (2014) 的研究重点是苯及其代谢产物(包括与“苯丙醇,4-甲基-”相关的结构)对人正常肝细胞 L02 细胞中全球 DNA 甲基化的影响。本研究阐明了苯代谢产物可能破坏 DNA 甲基化的潜在表观遗传机制,表明它们在了解与苯暴露相关的致癌风险方面的重要性 胡等人,2014 年。

电化学合成

张等人 (2009) 探索了使用异丙醇作为对二甲苯电化学氧化的溶剂,从而产生 1-二甲氧基甲基-4-甲基苯等产品。他们的研究结果突出了特定溶剂在提高所需电化学反应产率方面的潜力,为化学添加剂的生产提供了见解 张等人,2009 年。

植物化学和系统植物学

Sy 等人 (1997) 对八角茴香的植物化学研究揭示了苯丙烷的存在,强调了化学研究在理解植物物种的系统位置和系统发育关系方面的重要性。这项研究为植物分类提供了化学视角 Sy 等人,1997 年。

液晶研究

金等人 (2008) 合成了一系列胆固醇玻璃液晶,其苯核用杂化手性向列介晶功能化。这项工作有助于理解液晶中的结构-性质关系,可能有利于材料科学和显示技术 金等人,2008 年。

热力学和溶解度研究

徐等人 (2016) 确定了 1-甲基-4-(甲磺酰基)苯在各种溶剂中的溶解度和热力学函数,为类似化合物的纯化过程提供了有价值的数据。这项研究强调了热力学在化学工程和工艺优化中的作用 徐等人,2016 年。

环境科学和污染治理

Muthuraman 等人 (2009) 使用苯甲酸研究了从工业废水中液-液萃取亚甲蓝的方法,为回收工业染料和减少环境污染提供了一种方法。本研究突出了废水处理和化学回收的创新方法 Muthuraman 等人,2009 年。

安全和危害

When handling “Benzenepropanol, 4-methyl-”, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . If it comes into contact with the eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

属性

IUPAC Name |

3-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIRMTSCELFREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968893 | |

| Record name | 3-(4-Methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenepropanol, 4-methyl- | |

CAS RN |

5406-39-3 | |

| Record name | Benzenepropanol, 4-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B1594645.png)